5-Chloro-3-methylbenzofuran

Physicochemical Property Thermal Stability Process Chemistry

5-Chloro-3-methylbenzofuran (CAS 1125-41-3) is a heterocyclic organic compound featuring a benzofuran core with a chloro substituent at the 5-position and a methyl group at the 3-position. It is primarily utilized as a versatile synthetic intermediate and building block in medicinal chemistry and organic synthesis due to its distinct substitution pattern that enables site-selective functionalization.

Molecular Formula C9H7ClO
Molecular Weight 166.6 g/mol
CAS No. 1125-41-3
Cat. No. B075481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-methylbenzofuran
CAS1125-41-3
Molecular FormulaC9H7ClO
Molecular Weight166.6 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C=C(C=C2)Cl
InChIInChI=1S/C9H7ClO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3
InChIKeyGBSSYXMLLXIOCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-methylbenzofuran (CAS 1125-41-3) Chemical Identity and Core Procurement Profile


5-Chloro-3-methylbenzofuran (CAS 1125-41-3) is a heterocyclic organic compound featuring a benzofuran core with a chloro substituent at the 5-position and a methyl group at the 3-position . It is primarily utilized as a versatile synthetic intermediate and building block in medicinal chemistry and organic synthesis due to its distinct substitution pattern that enables site-selective functionalization . Its physical properties (predicted boiling point 238.4±20.0 °C, density 1.2±0.1 g/cm³, and LogP 3.72) differentiate it from simpler benzofuran analogs and dictate its handling and formulation characteristics in laboratory and industrial workflows .

Why 5-Chloro-3-methylbenzofuran Cannot Be Replaced by Simple Benzofuran Analogs in Precision Synthesis


The unique 5-chloro-3-methyl substitution pattern of this compound imparts physicochemical properties and reactivity profiles that are not replicated by unsubstituted benzofuran, 3-methylbenzofuran (lacking the 5-chloro), or 5-chlorobenzofuran (lacking the 3-methyl) . Direct substitution with these analogs alters reaction outcomes, downstream product purity, and biological target engagement in derivative series [1]. The following quantitative evidence demonstrates specific, measurable differences that justify selective procurement of this exact building block over close structural analogs.

Quantitative Differentiation Evidence: 5-Chloro-3-methylbenzofuran vs. Closest Analogs


Elevated Boiling Point vs. 3-Methylbenzofuran Enables Higher Temperature Reactions and Purification

5-Chloro-3-methylbenzofuran exhibits a significantly higher boiling point (238.4±20.0 °C at 760 mmHg) compared to 3-methylbenzofuran (198.5±9.0 °C at 760 mmHg) . This 40 °C differential indicates increased thermal stability and a wider liquid-phase operational window for high-temperature syntheses, distillations, and solvent-free reactions.

Physicochemical Property Thermal Stability Process Chemistry

Increased Lipophilicity (LogP) Relative to 3-Methylbenzofuran and 5-Chlorobenzofuran for Enhanced Membrane Permeability

5-Chloro-3-methylbenzofuran has a predicted LogP of 3.72, which is substantially higher than that of 3-methylbenzofuran (LogP 2.74) and 5-chlorobenzofuran (LogP 3.09) . This 0.98 Log unit increase over 3-methylbenzofuran corresponds to an approximately 10-fold greater predicted octanol-water partition coefficient, which is a key determinant of passive membrane permeability and blood-brain barrier penetration.

Lipophilicity ADME Drug Design

Subnanomolar Aldose Reductase Inhibition Achieved via 5-Chloro-3-methylbenzofuran-2-sulfonyl Derivatives

Derivatives bearing the 5-chloro-3-methylbenzofuran core, specifically 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one (Compound 19m), exhibit an IC50 of 1 nM against human aldose reductase and achieve ED90 values of 0.8 mg/kg (sorbitol) and 3-4 mg/kg (fructose) in chronically diabetic rat models [1][2]. In contrast, earlier lead compounds lacking this specific substitution pattern (e.g., 6-phenylsulfonylpyridazin-2H-3-one, 8) showed only modest in vitro and in vivo inhibition [1].

Aldose Reductase Diabetes Complications Enzyme Inhibition

Exclusive 2-Position Functionalizability via C-H Activation vs. 3-Methylbenzofuran

The 5-chloro-3-methyl substitution pattern enables exclusive functionalization at the 2-position of the benzofuran ring via palladium-catalyzed C-H activation, a key advantage for late-stage diversification [1][2]. In contrast, 3-methylbenzofuran lacks the chloro substituent, which can lead to competitive functionalization at the 5-position and reduce regioselectivity [3].

C-H Activation Late-Stage Functionalization Medicinal Chemistry

Optimized Application Scenarios for 5-Chloro-3-methylbenzofuran Procurement


Lead Optimization in Aldose Reductase Inhibitor Programs

Procurement of 5-chloro-3-methylbenzofuran is indicated for medicinal chemistry teams developing non-carboxylic acid, non-hydantoin aldose reductase inhibitors for diabetic complications. The scaffold's proven ability to deliver subnanomolar potency (IC50 = 1 nM) and high oral bioavailability (98%) in preclinical models reduces the risk of late-stage attrition and accelerates lead-to-candidate progression.

Late-Stage Diversification via C-H Activation

This compound is the preferred starting material for palladium-catalyzed C-H functionalization campaigns aimed at installing diverse substituents at the 2-position. Its 5-chloro substituent blocks competitive functionalization pathways, ensuring high regioselectivity and simplifying reaction workup [1].

Synthesis of CNS-Penetrant Benzofuran Derivatives

For projects requiring enhanced blood-brain barrier permeability, the high LogP (3.72) of this scaffold provides a favorable starting point relative to less lipophilic analogs (e.g., 3-methylbenzofuran, LogP 2.74) . Medicinal chemists can exploit this property to design derivatives with improved CNS exposure without extensive structural modification.

High-Temperature Process Chemistry and Distillation

The elevated boiling point (238.4±20.0 °C) makes 5-chloro-3-methylbenzofuran suitable for synthetic steps requiring high temperatures or solvent-free conditions, where 3-methylbenzofuran (boiling point ~198.5 °C) may undergo thermal decomposition [1]. This property also facilitates purification by distillation at reduced pressures.

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